Boc-L-Cys(Et)-OH
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Overview
Description
N-tert-Butyloxycarbonyl-L-cysteine ethyl ester, commonly known as Boc-L-Cys(Et)-OH, is a derivative of the amino acid cysteine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Boc group (tert-butyloxycarbonyl) is a protecting group that prevents unwanted side reactions, making it easier to synthesize peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Cys(Et)-OH typically involves the protection of the amino group of L-cysteine with the Boc group. This is achieved by reacting L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-L-cysteine is then esterified with ethanol in the presence of a catalyst such as hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Cys(Et)-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: this compound disulfide.
Reduction: this compound thiol.
Substitution: L-Cys(Et)-OH (free amino group).
Scientific Research Applications
Boc-L-Cys(Et)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of cysteine-containing drugs.
Bioconjugation: Utilized in the conjugation of biomolecules for various applications, including diagnostics and therapeutics.
Analytical Chemistry: Used in high-performance liquid chromatography (HPLC) for the separation and analysis of amino acids.
Mechanism of Action
The primary mechanism of action of Boc-L-Cys(Et)-OH involves the protection of the amino group during chemical reactions. The Boc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Cys-OH: Similar to Boc-L-Cys(Et)-OH but without the ethyl ester group.
Fmoc-L-Cys(Et)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group for amino protection.
Cbz-L-Cys(Et)-OH: Uses the carbobenzoxy (Cbz) group for amino protection.
Uniqueness
This compound is unique due to its combination of the Boc protecting group and the ethyl ester group. This combination provides enhanced stability and solubility, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCMMVPGKVLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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